3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
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Overview
Description
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as DMMP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of certain enzymes involved in cell growth and division. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to activate certain potassium channels in blood vessels, leading to vasodilation.
Biochemical And Physiological Effects
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects in the body. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and memory in animal models. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to lower blood pressure and improve blood flow.
Advantages And Limitations For Lab Experiments
One advantage of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is also relatively unstable and can degrade over time, which can make it difficult to use in experiments.
Future Directions
There are several future directions for research on 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. In neuroscience, further studies are needed to fully understand the mechanism of action of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone and its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for maximum efficacy. In cardiovascular disease, further studies are needed to determine the long-term effects of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone on blood pressure and cardiovascular health. Additionally, there may be potential for 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone to be used in combination with other compounds for even greater therapeutic effect.
Synthesis Methods
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-(1-pyrrolidinyl)acetonitrile with 2,5-dimethylbenzyl chloride, followed by the reaction of the resulting compound with formaldehyde and sodium methoxide. The final product is obtained through a cyclization reaction.
Scientific Research Applications
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease, 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-6-7-15(2)16(10-14)12-22-18(23)11-17(13-24-3)20-19(22)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBYJCXWLDKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethylphenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one |
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